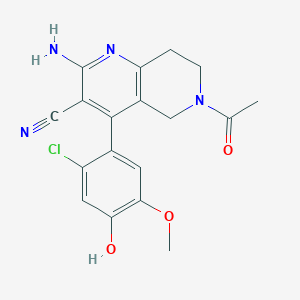![molecular formula C21H10Cl2N2O3S B6066004 (2E)-2-[4-(6,8-Dichloro-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-hydroxyphenyl)prop-2-enenitrile](/img/structure/B6066004.png)
(2E)-2-[4-(6,8-Dichloro-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-hydroxyphenyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-[4-(6,8-Dichloro-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-hydroxyphenyl)prop-2-enenitrile is a complex organic compound that features a unique combination of chromenyl, thiazolyl, and hydroxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[4-(6,8-Dichloro-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-hydroxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where the chromenyl and thiazolyl groups are first synthesized separately and then coupled with the hydroxyphenyl group under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the chromenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Quinones from oxidation.
- Amines from reduction.
- Substituted derivatives from nucleophilic substitution.
科学研究应用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways due to its reactive functional groups.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its structure allows for modifications that can enhance its pharmacological properties.
Industry: In the materials science industry, this compound can be used in the development of new polymers and materials with specific properties such as fluorescence or conductivity.
作用机制
The mechanism by which (2E)-2-[4-(6,8-Dichloro-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-hydroxyphenyl)prop-2-enenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chromenyl and thiazolyl groups can interact with active sites, while the hydroxyphenyl group can form hydrogen bonds, stabilizing the compound within the target site. This can lead to inhibition or activation of specific pathways, depending on the context.
相似化合物的比较
Dichloroaniline derivatives: These compounds share the dichloro substitution pattern but differ in their core structures.
Chromenyl derivatives: Compounds with similar chromenyl groups but different substituents.
Thiazolyl derivatives: Compounds with thiazolyl groups but different attached moieties.
属性
IUPAC Name |
(E)-2-[4-(6,8-dichloro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl2N2O3S/c22-14-6-12-7-16(21(27)28-19(12)17(23)8-14)18-10-29-20(25-18)13(9-24)5-11-1-3-15(26)4-2-11/h1-8,10,26H/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDGZJALNFKHBC-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(difluoromethyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6065928.png)
![2-(2-chloro-4-fluorophenyl)-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]acetamide](/img/structure/B6065932.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B6065933.png)
![2-(3,5-dimethylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B6065944.png)
methanone](/img/structure/B6065951.png)
![4-{[5-(4-BROMOPHENYL)-1-(2,4-DINITROANILINO)-2-OXO-1,2-DIHYDRO-3H-PYRROL-3-YLIDEN]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B6065954.png)
![2-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B6065955.png)
![N-(2-fluorophenyl)-3-[1-(4-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6065963.png)
![2-chloro-N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)isonicotinamide](/img/structure/B6065973.png)
![2-(2-amino-6-oxo-1H-pyrimidin-4-yl)-N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B6065974.png)

![N-benzyl-1-[(2E)-3-(2-furyl)-2-propenoyl]-N-methyl-3-piperidinamine](/img/structure/B6066007.png)
![2-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID](/img/structure/B6066008.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B6066020.png)
